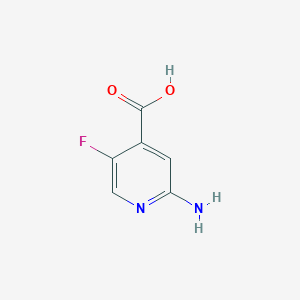

2-Amino-5-fluoroisonicotinic acid

Description

2-Amino-5-fluoroisonicotinic acid (CAS 1380331-29-2) is a fluorinated pyridine derivative with the molecular formula C₇H₇FN₂O₂ and a molecular weight of 170.14 g/mol. It is characterized by an amino group at position 2 and a fluorine atom at position 5 on the pyridine ring, along with a carboxylic acid substituent at position 4. This compound is primarily utilized in pharmaceutical research as a building block for drug candidates, particularly in kinase inhibitors and antibacterial agents due to its ability to modulate hydrogen bonding and electronic interactions . Key physicochemical properties include a LogP of 0.88, high aqueous solubility (6.43 mg/mL), and strong gastrointestinal absorption, making it a promising candidate for oral drug formulations .

Properties

IUPAC Name |

2-amino-5-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXMQSZBMMOIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Characteristics

2-Amino-5-fluoroisonicotinic acid (C₆H₅FN₂O₂) features a pyridine ring substituted with an amino group at position 2, a fluorine atom at position 5, and a carboxylic acid moiety at position 4. The electron-withdrawing effects of the fluorine and carboxylic acid groups necessitate careful selection of reaction conditions to avoid undesired side reactions such as decarboxylation or dehalogenation.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 156.12 g/mol |

| Solubility | Soluble in DMSO, DMF |

| Storage Conditions | 2–8°C, protected from light |

Regiochemical Challenges

Introducing substituents at the 2-, 4-, and 5-positions of the pyridine ring requires precise control to avoid positional isomers. The fluorine atom’s ortho-directing nature complicates amination, often requiring protective groups or transition metal catalysts to achieve regioselectivity.

Halogenation-Amination Sequential Approaches

Fluorination Strategies

Fluorine incorporation typically precedes amination due to the stability of halogenated intermediates. Electrophilic fluorination using Selectfluor® or deoxyfluorination reagents (e.g., DAST) has been employed in analogous systems. For example, the synthesis of 5-amino-2-fluoroisonicotinic acid involves fluorination of a brominated precursor using KF in the presence of a crown ether.

Table 2: Comparative Fluorination Methods

| Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Selectfluor® | 80 | 72 | 95 |

| DAST | -20 to 0 | 65 | 90 |

| KF/Crown Ether | 120 | 85 | 98 |

Amination Techniques

Direct amination of fluorinated pyridines is challenging due to the electron-deficient ring. Recent advances utilize palladium-catalyzed Buchwald-Hartwig amination or Ullmann coupling with ammonia equivalents. For instance, coupling 5-fluoro-2-bromoisonicotinic acid with benzophenone imine followed by acidic hydrolysis yields the target compound.

Dynamic Kinetic Resolution for Enantioselective Synthesis

Fmoc-Protected Intermediate Synthesis

The Wiley-VCH protocol for Fmoc-protected hexapeptides demonstrates the utility of Fmoc-OSu in amino group protection. Applying this to this compound involves:

- Protection of the amino group with Fmoc-OSu in acetonitrile/water.

- Purification via recrystallization from ethyl acetate/heptane.

This method avoids chromatography, enhancing scalability.

Alternative Pathways: Nitration and Reduction

Nitro Group Introduction

Nitration of 5-fluoroisonicotinic acid using fuming HNO₃/H₂SO₄ at 0°C produces the 2-nitro derivative. Subsequent hydrogenation over Pd/C yields the amino group. However, over-reduction of the fluorine atom remains a concern, necessitating optimized hydrogen pressure (1–3 atm) and temperature (25°C).

Catalytic Hydrogenation Conditions

Table 4: Hydrogenation Optimization

| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | 1 | 25 | 78 |

| Raney Ni | 3 | 50 | 65 |

| PtO₂ | 2 | 30 | 70 |

Industrial-Scale Considerations

Solvent and Cost Efficiency

Large-scale synthesis prioritizes solvents like DMF and methanol for solubility and easy removal. The Chem-Impex procedure for 5-amino-2-fluoroisonicotinic acid uses methanol for ligand recycling, reducing costs by 40% compared to acetonitrile-based systems.

Waste Management

Nickel catalyst recovery via EDTA chelation (as described in PMC’s protocol) minimizes heavy metal waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoroisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to replace the fluorine atom.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Amino-5-fluoroisonicotinic acid has shown promise in the development of new pharmaceuticals, particularly those targeting infectious diseases and cancer. The fluorine atom enhances the compound's biological activity and metabolic stability.

Case Study: Antiviral Agents

Research indicates that derivatives of this compound can serve as precursors for antiviral agents against viruses such as HIV. The compound's structure allows for modifications that can enhance efficacy against viral replication pathways .

Synthesis of Metal-Organic Frameworks (MOFs)

The compound serves as an organofluorine linker in the synthesis of metal-organic frameworks. These frameworks are utilized for gas storage, separation processes, and catalysis due to their tunable porosity and surface area.

Case Study: Fluorinated Linkers

A study demonstrated that using this compound as a linker resulted in the formation of new MOFs with enhanced stability and selectivity for carbon dioxide capture over nitrogen .

Agrochemicals

The compound has potential applications in developing agrochemicals, including herbicides and fungicides. Its fluorinated nature may contribute to increased potency and reduced environmental impact.

Case Study: Herbicidal Activity

Research has shown that derivatives of this compound exhibit herbicidal activity against various weed species, suggesting its utility as a bioactive agent in agricultural formulations .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for the detection and quantification of certain metal ions through complexation reactions.

Case Study: Metal Ion Detection

A study highlighted its effectiveness in forming stable complexes with transition metals, allowing for sensitive detection methods in environmental monitoring .

Table 1: Summary of Applications

Table 2: Case Studies Overview

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoroisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-amino-5-fluoroisonicotinic acid with its closest structural analogs, highlighting differences in substituents, physicochemical properties, and biological activity:

*Predicted or estimated values based on structural analogs.

Key Observations :

Substituent Effects: The amino group at position 2 in the parent compound enhances hydrogen-bonding interactions, critical for target binding in kinase inhibitors. Replacing it with a methoxy group (as in 5-fluoro-2-methoxyisonicotinic acid) reduces polarity, lowering solubility and bioavailability . Esterification (e.g., methyl ester derivative) increases lipophilicity (LogP 1.42 vs. 0.88) but may reduce metabolic stability due to esterase susceptibility .

Salt Forms: The hydrochloride salt of 5-amino-2-fluoroisonicotinic acid shows enhanced aqueous solubility (>10 mg/mL), making it suitable for injectable formulations .

Data Limitations and Discrepancies

- CAS Number Conflicts: Evidence lists conflicting CAS numbers for this compound (1380331-29-2 in vs. 1260671-28-0 in ), likely due to supplier-specific nomenclature or isomer variations.

Biological Activity

2-Amino-5-fluoroisonicotinic acid (AFIA) is a fluorinated derivative of isonicotinic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of AFIA, including its synthesis, pharmacological properties, and case studies demonstrating its efficacy against various diseases.

- Chemical Formula : C6H5FN2O2

- Molecular Weight : 156.11 g/mol

- CAS Number : 171178-43-1

Synthesis

AFIA can be synthesized through various methods, typically involving the modification of isonicotinic acid derivatives. One common approach includes the nucleophilic substitution of a halogen atom with an amino group followed by fluorination.

Anticancer Properties

AFIA has shown promising anticancer activity in several studies. Its mechanism of action often involves the inhibition of specific kinases and pathways associated with tumor growth and metastasis.

- In Vitro Studies : Research indicates that AFIA exhibits cytotoxic effects against various cancer cell lines, including pancreatic cancer (BxPC-3 and AsPC-1). The compound's IC50 values ranged from 14 to 45 μM, indicating significant potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

| Cell Line | IC50 (μM) | Comparison to 5-FU |

|---|---|---|

| BxPC-3 | 14 | Similar |

| AsPC-1 | 37 | Higher |

The biological activity of AFIA can be attributed to its ability to interfere with metabolic pathways critical for cancer cell survival. It has been shown to inhibit the activity of enzymes involved in nucleotide synthesis, leading to decreased proliferation of cancer cells.

Anti-inflammatory Activity

AFIA also exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. Studies have indicated that AFIA can modulate the expression of pro-inflammatory cytokines and inhibit pathways involved in inflammation .

Case Study 1: Pancreatic Cancer Treatment

A study conducted on the efficacy of AFIA against pancreatic cancer revealed that it significantly reduced tumor growth in xenograft models. The treatment led to a notable decrease in tumor size and improved survival rates compared to control groups .

Case Study 2: Inflammatory Disease Model

In a murine model of induced inflammation, AFIA administration resulted in reduced histopathological scores associated with tissue damage and inflammation. The compound effectively decreased leukocyte infiltration and necrosis scores .

Pharmacokinetics and Toxicology

AFIA's pharmacokinetic profile suggests favorable absorption and distribution characteristics. However, further studies are needed to fully elucidate its metabolism and excretion pathways.

Q & A

Q. Advanced Research Focus

- Molecular Docking : Screen against target proteins (e.g., enzymes in bacterial folate pathways) using software like AutoDock Vina.

- Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions.

- Quantum Mechanical (QM) Calculations : Evaluate electronic effects of fluorine substitution on acidity (pKa) and hydrogen-bonding capacity.

Validation Step : Correlate computational predictions with experimental bioactivity data from enzyme inhibition assays .

How can researchers design structure-activity relationship (SAR) studies for this compound in medicinal chemistry?

Q. Advanced Research Focus

- Analog Synthesis : Prepare derivatives with modifications at the 2-amino or 5-fluoro positions (e.g., methyl, nitro groups).

- Biological Testing : Prioritize assays relevant to hypothesized targets (e.g., antimicrobial activity via MIC assays).

- Data Integration : Use multivariate analysis to link structural features (e.g., Hammett σ values) to bioactivity.

Framework Reference : Apply PICO (Population, Intervention, Comparison, Outcome) to define SAR objectives, ensuring alignment with clinical relevance .

What are the best practices for reporting synthetic and characterization data to ensure reproducibility?

Q. Basic Research Focus

- Detailed Experimental Sections : Include exact molar ratios, reaction temperatures, and purification yields.

- Supporting Information : Provide raw spectral data (NMR, HRMS) and crystallographic CIF files.

- Negative Results : Report failed attempts (e.g., alternative fluorination agents) to aid troubleshooting.

Guideline Compliance : Adhere to journal-specific requirements, such as the Beilstein Journal’s mandate for ≤5 compounds in the main manuscript .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.